GSK-3β Inhibitor XI, also known as TWS119, is a cell-permeable, disubstituted pyrrolopyrimidine that functions as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with a reported IC50 of 30 nM. [REFS-1, REFS-2] By inhibiting GSK-3β, the compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of the canonical Wnt signaling pathway. [1] This mechanism has established its utility in stem cell research, particularly for inducing neuronal differentiation in embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells, an application for which it was originally identified via a high-throughput phenotypic screen. [REFS-1, REFS-3]
While multiple GSK-3β inhibitors are commercially available, they are not functionally interchangeable due to significant variations in potency, isoform specificity (GSK-3α vs. GSK-3β), and off-target kinase selectivity. [1] For example, compounds like CHIR99021 offer higher potency, while others such as SB-216763 exhibit a more promiscuous kinase binding profile. [REFS-1, REFS-2] Furthermore, specific compounds demonstrate unique in vivo properties, such as TWS119's documented ability to protect the blood-brain barrier in models of cerebral ischemia, a functional outcome not established for all class members. [3] Procuring an alternative based solely on target class without considering these quantitative differences introduces significant risk of altered biological response, poor reproducibility, and confounding off-target effects.
GSK-3β Inhibitor XI (TWS119) exhibits a potent IC50 of 30 nM against GSK-3β. [1] This positions it as approximately 3.5-fold more potent than the common substitute AR-A014418 (IC50 = 104 nM) and comparable in potency to SB-216763 (IC50 = 34.3 nM). [REFS-2, REFS-3] It is, however, 4.5-fold less potent than the high-potency standard CHIR99021 (IC50 = 6.7 nM), providing a distinct and well-characterized effective concentration range. [4]
| Evidence Dimension | In Vitro Potency (IC50) vs. GSK-3β |
| Target Compound Data | 30 nM |
| Comparator Or Baseline | CHIR99021: 6.7 nM | AR-A014418: 104 nM | SB-216763: 34.3 nM |
| Quantified Difference | ~3.5x more potent than AR-A014418; ~4.5x less potent than CHIR99021 |
| Conditions | Cell-free enzymatic assay. |
This allows for precise dose selection and cost-effective use in applications where maximal potency is not the primary requirement, while avoiding the lower potency of other common alternatives.
In a rat model of transient middle cerebral artery occlusion (MCAO), intraperitoneal administration of TWS119 (30 mg/kg) significantly reduced blood-brain barrier (BBB) permeability compared to vehicle-treated controls. [1] This protective effect was quantified by a significant reduction in Evans blue dye leakage into the ischemic hemisphere. [REFS-1, REFS-2] This specific, functionally protective effect on the BBB during ischemic injury is a key differentiator for CNS applications, distinguishing it from other inhibitors where only basic BBB permeability may be known.
| Evidence Dimension | Blood-Brain Barrier Permeability (Evans Blue Index) |
| Target Compound Data | Significantly lower Evans Blue Index vs. vehicle |
| Comparator Or Baseline | Vehicle-treated MCAO rats (control) |
| Quantified Difference | Statistically significant (p<0.05) reduction in BBB permeability |
| Conditions | In vivo rat MCAO model, 24 hours post-ischemia. |
For researchers studying stroke, traumatic brain injury, or other CNS pathologies involving BBB disruption, this compound provides validated in vivo evidence of a barrier-protective effect, reducing the risk of experimental failure associated with untested alternatives.
GSK-3β Inhibitor XI (TWS119) is documented as being insoluble in water (<0.1 mg/mL), necessitating the use of organic solvents like DMSO for stock solutions. For in vivo use, established protocols require specific co-solvent formulations, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve a clear solution at concentrations suitable for administration (≥2.5 mg/mL). This contrasts with other inhibitors, such as the hydrochloride salt of CHIR-99021, which exhibit some aqueous solubility. [1]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | < 0.1 mg/mL in H2O |
| Comparator Or Baseline | Requires DMSO for stock and specific co-solvent systems (e.g., DMSO/PEG300/Tween-80) for in vivo formulation. |
| Quantified Difference | Qualitatively lower aqueous solubility than salt-form inhibitors. |
| Conditions | Standard laboratory conditions. |
This information is critical for procurement and experimental planning, ensuring that buyers have the necessary solvents and formulation protocols in place to avoid issues with compound precipitation and ensure experimental reproducibility.
This compound is the right choice for in vivo studies of stroke or brain injury where mitigating blood-brain barrier disruption and edema is a key experimental goal, based on its demonstrated efficacy in reducing BBB permeability in MCAO rat models. [1]
Ideal for researchers aiming to replicate or build upon foundational protocols for inducing neurogenesis from ESCs or ECs, as TWS119 was the specific molecule identified and validated in the original high-throughput screens for this purpose. [2]
Serves as a well-characterized tool for activating Wnt/β-catenin signaling in cellular assays where the extreme potency of compounds like CHIR99021 is unnecessary or could risk off-target effects at higher concentrations, offering a more potent alternative to AR-A014418. [REFS-3, REFS-4]